molecular formula C20H19ClN4O3 B13379527 2-(4-chloro-3-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide

2-(4-chloro-3-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide

Cat. No.: B13379527
M. Wt: 398.8 g/mol
InChI Key: KWVLVDUETOMVKA-JJFYIABZSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N’-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated phenoxy group, a pyrazole ring, and a hydrazide linkage, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N’-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N’-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N’-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydrazide linkage and pyrazole ring are key functional groups that facilitate these interactions, potentially leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N’-[(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide
  • 2-(3-methylphenoxy)-N’-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N’-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide is unique due to the presence of both a chlorinated phenoxy group and a pyrazole ring, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C20H19ClN4O3

Molecular Weight

398.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(Z)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H19ClN4O3/c1-13-10-16(8-9-18(13)21)28-12-19(26)23-22-11-17-14(2)24-25(20(17)27)15-6-4-3-5-7-15/h3-11,24H,12H2,1-2H3,(H,23,26)/b22-11-

InChI Key

KWVLVDUETOMVKA-JJFYIABZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C\C2=C(NN(C2=O)C3=CC=CC=C3)C)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=CC2=C(NN(C2=O)C3=CC=CC=C3)C)Cl

Origin of Product

United States

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